Rodorubicin
Description
Structure
2D Structure
Properties
CAS No. |
96497-67-5 |
|---|---|
Molecular Formula |
C48H64N2O17 |
Molecular Weight |
941.0 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1 |
InChI Key |
JXVAMODRWBNUSF-KZQKBALLSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cytorhodin S rodorubicin |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Rodorubicin
Antitumor Activity Spectrum in Experimental Models
In vitro Efficacy against Human Tumor Cell Lines
Comparative Efficacy in Murine vs. Human Tumor Models
A notable and distinctive feature of Rodorubicin's preclinical profile is its lack of activity in typical animal transplantation tumor models. wikipedia.org This stands in contrast to many conventional anticancer drugs that often demonstrate efficacy in murine tumor models. mims.comfishersci.cafishersci.ca Despite this inactivity in standard animal transplantation systems, this compound was recognized for its efficacy against human tumors, positioning it as a unique candidate for clinical development. wikipedia.org This characteristic highlights a potential divergence in the predictive value of traditional murine models for certain compounds like this compound, emphasizing the importance of human tumor-based screening systems in its discovery. wikipedia.orgmims.comfishersci.cafishersci.ca
Efficacy in Xenograft Models
Consistent with its observed inactivity in typical animal transplantation tumors, this compound did not produce significant antitumor activity in a xenograft tumor model of human breast cancer. wikidata.org Xenograft models, which involve transplanting human cancer cells or tissues into immunocompromised mice, are widely utilized to study human tumor biology and evaluate drug efficacy in a living system. mims.commims.comfishersci.ca However, this compound's performance in such models appears to align with its "untypical" spectrum of activity, where its primary detection stemmed from human tumor-based screening rather than conventional animal tumor systems. wikipedia.org
Preclinical Toxicity Profiling
Organ-Specific Toxicity in Animal Models
Preclinical toxicity profiling of this compound in animal models has identified a specific and distinctive organ-specific toxicity. The dose-limiting toxicity observed across all tested species is delayed nephrotoxicity, which manifests initially as proteinuria and can progress to a reduction in renal clearance. wikipedia.org This indicates that the kidneys are the primary target organ for toxicity at higher doses. Importantly, unlike many other chemotherapeutic agents, this compound has been found to be non-toxic to bone marrow in both animal models and humans. wikipedia.org Preclinical toxicology studies in animals, typically involving acute and repeat-dose studies in species like mice and rats, are crucial for identifying potential target organs for toxicity and understanding exposure-response relationships. uni.lufishersci.caflybase.orgwmcloud.org
Comparative Toxicity Profile with Standard Anthracyclines
This compound exhibits an untypical toxicity profile when compared to standard anthracyclines. wikipedia.org Conventional anthracyclines, such as doxorubicin (B1662922), epirubicin, and idarubicin, are well-known for their significant cardiotoxicity and myelosuppression (bone marrow toxicity), which are often dose-limiting side effects. nih.govprobes-drugs.orgnih.govgoogleapis.comgoogle.com In stark contrast, this compound is explicitly noted for its lack of toxicity to bone marrow in both animals and humans. wikipedia.org Instead, its dose-limiting toxicity is specifically delayed nephrotoxicity. wikipedia.org This distinct toxicity profile suggests that this compound may offer a different risk-benefit balance compared to other anthracyclines, particularly concerning hematological and cardiac side effects.
Molecular and Cellular Research on Rodorubicin S Actions
Proposed Mechanisms of Antitumor Action (General Anthracycline Principles)
The antitumor effects of anthracyclines are generally attributed to a combination of mechanisms that disrupt DNA replication and function within cancer cells. These established principles provide a framework for understanding the probable actions of Rodorubicin.
A primary and well-established mechanism of action for anthracycline compounds is their ability to intercalate into the DNA of cancer cells. nih.govnih.gov This process involves the insertion of the planar anthracycline molecule between the base pairs of the DNA double helix. nih.gov This intercalation leads to a distortion of the DNA structure, which in turn interferes with critical cellular processes such as DNA replication and transcription. nih.govnih.gov The binding of anthracyclines to DNA can subsequently halt the cell cycle and induce apoptosis, or programmed cell death.
Another critical aspect of the antitumor activity of anthracyclines is their interaction with topoisomerase enzymes, particularly topoisomerase II. nih.govnih.gov These enzymes are essential for managing the topological state of DNA during replication and transcription by creating transient breaks in the DNA strands to relieve supercoiling. nih.gov Anthracyclines are known to stabilize the complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. nih.gov This leads to the accumulation of double-strand breaks in the DNA, a form of damage that is highly toxic to proliferating cells and a potent trigger for apoptosis. nih.gov
Unique Aspects of this compound's Biological Activity Profile
This compound has demonstrated a distinct and somewhat atypical spectrum of activity when compared to other anthracyclines. nih.gov A pivotal finding is its preferential efficacy against slowly proliferating human tumors. nih.gov This is in contrast to many conventional chemotherapeutic agents that are more effective against rapidly dividing cells.
In preclinical evaluations, this compound was identified through a screening system that utilized human tumors, where it showed notable activity. nih.gov However, it was found to be inactive in typical animal transplantation tumor models, which often consist of rapidly growing cell lines. nih.gov This suggests that this compound may possess a novel mechanism of action that is more suited to the biological characteristics of certain human cancers with slower growth kinetics. nih.gov
Table 1: Comparative Activity Profile of this compound
| Feature | This compound | Typical Anthracyclines (e.g., Doxorubicin) |
|---|---|---|
| Primary Screening System | Human tumor-based screening | Animal transplantation tumors |
| Activity in Animal Models | Inactive in typical models nih.gov | Generally active |
| Tumor Proliferation Target | Preferential activity against slow proliferating human tumors nih.gov | More effective against rapidly proliferating tumors |
Cellular Responses to this compound Exposure
While specific research detailing the full range of cellular responses to this compound is limited, the general effects of anthracyclines on cancer cells can be inferred. Exposure to these compounds typically initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
The DNA damage and topoisomerase II inhibition caused by anthracyclines trigger cellular stress responses. In many cancer cell lines, this leads to an arrest of the cell cycle, often at the G2/M phase, preventing the cells from proceeding through mitosis. nih.govresearchgate.net This cell cycle arrest provides an opportunity for the cell to repair the DNA damage; however, if the damage is too extensive, apoptotic pathways are activated. researchgate.net
The induction of apoptosis is a key outcome of anthracycline treatment. nih.govresearchgate.net This can be initiated through various signaling pathways, including those dependent on the tumor suppressor protein p53. nih.gov The cellular machinery for programmed cell death is engaged, leading to the systematic dismantling of the cell without inducing an inflammatory response.
Table 2: General Cellular Responses to Anthracycline Exposure
| Cellular Response | Description |
|---|---|
| Cell Cycle Arrest | Halting of the cell cycle, commonly at the G2/M phase, to prevent replication of damaged DNA. nih.govresearchgate.net |
| Induction of Apoptosis | Activation of programmed cell death pathways in response to extensive cellular damage. nih.govresearchgate.net |
| DNA Damage Response | Activation of cellular pathways to detect and repair DNA lesions caused by the drug. |
| Generation of Reactive Oxygen Species | A known side effect of some anthracyclines, which can contribute to cellular damage. |
Research on Rodorubicin S Toxicity Mechanisms
Endothelial Cell Toxicity Mechanisms
Clinical investigations into Rodorubicin were halted due to its pronounced toxicity to endothelial cells. [Previous search, 13, 14] While specific, detailed mechanisms of this compound's endothelial toxicity are not extensively documented in the provided context, its classification as an anthracycline suggests it may share common pathways observed with other compounds in this class, such as doxorubicin (B1662922), which are known to induce significant endothelial damage.
Research on anthracycline-induced endotheliotoxicity, often exemplified by doxorubicin, points to several key mechanisms:
Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction: Anthracyclines can lead to an excessive production of reactive oxygen species (ROS), particularly within the mitochondria of endothelial cells. This oxidative stress impairs mitochondrial function, affecting mitochondrial membrane potential, leading to the opening of the mitochondrial permeability transition pore, and causing the release of cytochrome C. [Previous search, 10, 17]
Apoptosis: Doxorubicin has been shown to induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs) through mechanisms involving caspase-3 activation and p53-dependent pathways. [Previous search, 8, 10]
Endothelial-Mesenchymal Transition (EndMT) and Barrier Dysfunction: Anthracyclines can induce EndMT, a process where endothelial cells lose their characteristic features and transform into mesenchymal-like cells, contributing to tissue fibrosis and remodeling. This process, along with direct endothelial damage, can disrupt the endothelial barrier function, leading to increased vascular permeability and leakage of plasma proteins, which may result in tissue edema and inflammation. [Previous search, 10, 19]
Impaired Endothelial Factor Production: Anthracyclines can also impair the production of crucial endothelial factors, such as nitric oxide (NO), contributing to vasoconstriction and thrombosis, further compromising vascular and cardiac function. [Previous search, 10]
Nephrotoxicity Pathways and Manifestations (Proteinuria, Clearance Reduction)
This compound's dose-limiting toxicity across all species studied is delayed nephrotoxicity. [Current search, 1; Previous search, 1] The primary manifestations of this renal dysfunction include proteinuria and a reduction in renal clearance. [Current search, 1; Previous search, 1] Importantly, this proteinuria has been observed to be reversible upon discontinuation of the drug. [Current search, 1]
While specific molecular pathways for this compound's nephrotoxicity are not fully elucidated in the provided data, general mechanisms of drug-induced nephrotoxicity can involve:
Proximal Tubular Injury and Acute Tubular Necrosis (ATN): This is a dose-dependent mechanism often caused by direct apical contact of drugs or their metabolites with tubular cells, or by their transport and secretion into the tubular lumen. [Current search, 13, 15]
Tubular Obstruction: Accumulation of drug crystals or casts within the tubules can lead to obstruction, another dose-dependent mechanism. [Current search, 13]
Interstitial Nephritis: This inflammatory response in the kidney interstitium can be a dose-independent mechanism of drug-induced kidney injury. [Current search, 13]
Oxidative Stress: Intracellular damage in renal cells, particularly tubular epithelial cells, is often mediated by oxidative stress, which can be a main mechanism of injury. [Current search, 13, 15]
Cardiotoxicity Mechanisms and Pathophysiological Research
Despite its potentially "untypical" toxicity profile compared to other anthracyclines, this compound has been identified as cardiotoxic. [Current search, 1; Previous search, 16] Clinical phase I studies revealed that this compound induced cardiotoxicity even at relatively low cumulative doses. Seven out of twelve patients in these studies developed Grade 1-3 cardiotoxicity, with most instances occurring at cumulative doses exceeding 4000 micrograms/m². [Current search, 1]
As an anthracycline, this compound likely shares several pathophysiological mechanisms of cardiotoxicity with other compounds in its class, such as doxorubicin, which are well-researched:
Oxidative Stress and Reactive Oxygen Species (ROS) Generation: A central mechanism involves the generation of excessive ROS, leading to an imbalance between ROS production and antioxidant defenses in cardiomyocytes. This can result in lipid peroxidation, DNA damage, and cellular dysfunction. [Current search, 3, 4, 5, 16]
Mitochondrial Dysfunction: Anthracyclines accumulate in mitochondrial DNA, leading to mitochondrial damage, impaired mitochondrial dynamics, and dysfunction. This further exacerbates ROS production and can trigger cardiomyocyte apoptosis. [Current search, 3, 5, 16]
Topoisomerase II Inhibition: Anthracyclines inhibit topoisomerase II, particularly the beta isoform (topoisomerase IIβ), in cardiomyocytes. This inhibition can lead to DNA double-strand breaks and subsequent apoptosis of cardiomyocytes. [Current search, 4, 5]
Intracellular Calcium Dysregulation: Anthracyclines can disrupt calcium homeostasis within cardiomyocytes, leading to intracellular calcium overload. This dysregulation can impair cardiac contractility and contribute to ROS formation and apoptosis. [Current search, 3, 4, 16]
Apoptosis and Programmed Cell Death: Direct toxicity of anthracyclines on cardiomyocytes leads to their death via apoptosis, necrosis, and autophagy. [Current search, 3, 4, 5]
Inflammation: Anthracyclines can induce inflammatory processes, causing the release of inflammatory mediators like histamine, tumor necrosis factor-alpha (TNF-α), and pro-inflammatory interleukins from immune cells, which can affect myocardial function. [Current search, 4]
Autophagy Dysregulation: The role of autophagy in anthracycline cardiotoxicity is complex and can involve both promotion and inhibition, with its exact significance requiring further investigation. [Current search, 3, 4, 5, 25]
Ferroptosis: This form of regulated cell death, characterized by iron-dependent lipid peroxidation, is also implicated in anthracycline-induced cardiotoxicity. [Current search, 3, 5]
The cardiotoxicity observed with this compound, even at relatively low cumulative doses, was a significant factor precluding its further clinical development in the evaluated schedules. [Current search, 1]
Hematological and Other Systemic Toxicity Research (Myelotoxicity, Alopecia)
This compound exhibits a distinctive toxicity profile compared to many other anthracyclines, particularly concerning hematological effects and hair loss.
Myelotoxicity: A notable characteristic of this compound is its lack of myelotoxicity. Clinical studies and animal observations have consistently shown that this compound is not toxic to bone marrow in either animals or humans. [Current search, 1; Previous search, 1] This stands in contrast to many standard anthracyclines, where myelosuppression is often a dose-limiting factor. [Current search, 11] Research has indicated that the myelotoxicity on normal myeloid bone marrow progenitor cells (CFU-GM) by this compound (referred to as Cytorhodin S) was not increased by exposure to calcium antagonists like verapamil. [Current search, 11]
Alopecia: Similar to myelotoxicity, alopecia (hair loss) was not observed in patients during clinical studies with this compound. [Current search, 1] This differentiates this compound from many other anthracyclines and chemotherapy agents, which are frequently associated with high incidences of alopecia.
Table 1: Key Toxicity Findings for this compound
| Toxicity Type | Manifestation | Observation in this compound Studies |
| Nephrotoxicity | Proteinuria, Clearance Reduction | Dose-limiting toxicity in all species; reversible proteinuria upon discontinuation. [Current search, 1; Previous search, 1] |
| Endothelial Toxicity | High-grade endothelial cell damage | Led to cessation of clinical studies. [Previous search, 13, 14] |
| Cardiotoxicity | Grade 1-3 cardiotoxicity | Observed at low cumulative doses (e.g., >4000 micrograms/m²); occurred in 7 out of 12 patients. [Current search, 1] |
| Myelotoxicity | Bone marrow suppression | Not observed in animals or humans. [Current search, 1; Previous search, 1] |
| Alopecia | Hair loss | Not observed in clinical studies. [Current search, 1] |
| Other Systemic | Nausea and Vomiting, Phlebitis | Nausea and vomiting were infrequent and mild. Phlebitis was a cumbersome side-effect but preventable. [Current search, 1] |
Investigation of Drug Resistance Mechanisms in Rodorubicin Research
General Principles of Anthracycline Resistance Relevant to Rodorubicin
Anthracyclines, including this compound, are vital in cancer therapy due to their ability to intercalate into DNA, inhibit DNA and RNA synthesis, and generate reactive oxygen species (ROS), leading to DNA damage and apoptosis wikipedia.orgmdpi.com. However, the development of resistance remains a significant challenge uniroma1.it. The general principles of anthracycline resistance that are relevant to this compound include:
Increased Drug Efflux: A primary mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Multidrug Resistance Protein 1 (MRP1). These transmembrane efflux pumps actively transport anthracyclines out of cancer cells, thereby reducing intracellular drug concentrations to sub-lethal levels wikipedia.orgmdpi.com. For instance, doxorubicin-resistant melanomas have been observed to develop from ABCB1-, ABCB5-, and ABCB8-positive cell subpopulations uniroma1.it.
Alteration of Topoisomerase II (Topo II): Anthracyclines exert their cytotoxic effects partly by poisoning Topoisomerase II, an enzyme essential for DNA replication and transcription mdpi.comnih.gov. Resistance can arise from alterations in the Topo II protein itself, which can reduce its binding affinity for anthracyclines, or from decreased expression of the enzyme mdpi.com.
Enhanced Drug Metabolism and Detoxification: Cancer cells can develop mechanisms to metabolize or detoxify anthracyclines. This includes increased lysosomal clearance and the activity of enzymes like glutathione (B108866) S-transferase mdpi.com. Research indicates that resistance to doxorubicin (B1662922), another anthracycline, is linked to alterations in glutathione metabolism elifesciences.orgnih.gov.
Increased DNA Damage Repair: To counteract the DNA-damaging effects of anthracyclines, resistant cancer cells may upregulate their DNA repair pathways, effectively mitigating the intended cytotoxic impact of the drug mdpi.com.
Inhibition of Apoptosis: Anthracyclines induce cell death primarily through apoptosis. Resistance can occur when cancer cells dysregulate apoptotic pathways, often by increasing the expression of anti-apoptotic proteins from the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), thereby evading programmed cell death mdpi.comfrontiersin.org.
Modulation of Reactive Oxygen Species (ROS): While anthracyclines generate ROS, leading to oxidative stress and DNA damage wikipedia.orgmdpi.com, resistant cells may develop enhanced antioxidant defenses or other mechanisms to neutralize excessive ROS, thus reducing drug-induced cellular injury wikipedia.orgbiorxiv.org.
Cellular Adaptive Responses to this compound Treatment
Cancer cells exhibit remarkable plasticity and adaptive responses to survive the selective pressure imposed by chemotherapeutic agents like this compound nih.govbiorxiv.org. These adaptations can be both intrinsic and acquired, involving a complex interplay of genetic and non-genetic factors biorxiv.org.
Transcriptional and Epigenetic Reprogramming: Prolonged exposure to anthracyclines can induce significant transcriptional and epigenetic changes within cancer cells. These changes lead to a continuous increase in cellular fitness and promote cell state transitions towards a more resistant phenotype biorxiv.org. This reprogramming often involves widespread alterations in gene expression programs related to cell survival, stress response regulation, and lineage identity biorxiv.org.
Metabolic Rewiring: A crucial adaptive response is the metabolic rewiring of cancer cells to sustain survival under drug-induced stress nih.govbiorxiv.org. For example, studies on breast cancer cells resistant to doxorubicin show a reliance on glutamine for de novo glutathione synthesis and oxidative phosphorylation. In contrast, epirubicin-resistant cells exhibit markedly increased mitochondrial bioenergetic capacity and ATP production elifesciences.orgnih.gov. This highlights that specific anthracyclines can elicit distinct metabolic adaptations, as summarized in the table below elifesciences.org.
Table 1: Metabolic Adaptations in Anthracycline-Resistant Breast Cancer Cells elifesciences.orgnih.gov
| Anthracycline Resistance | Primary Metabolic Dependency | Key Metabolic Pathways/Processes Involved |
| Doxorubicin-resistant | Glutamine for oxidative phosphorylation and glutathione synthesis | Glutathione metabolism, glutamine utilization for ATP production |
| Epirubicin-resistant | Enhanced mitochondrial bioenergetic capacity | Increased OXPHOS, mitochondrial ATP production, altered pyruvate/glutamate metabolism |
Activation of Cellular Defense Mechanisms: Exposure to anthracyclines can trigger cellular defense mechanisms that typically protect cells from injury and promote survival in adverse conditions. An example includes glucose-regulated stress responses, which have been associated with resistance to topoisomerase II poisons like doxorubicin nih.gov.
Emergence of Drug-Tolerant Persister Cells: Intrinsic cellular heterogeneity within a tumor can lead to the survival of transient drug-tolerant persister cells after initial drug treatment. These cells, often through non-genetically driven cell plasticity, can then contribute to the development of stable resistance biorxiv.org.
Role of Tumor Heterogeneity in Resistance Development
Tumor heterogeneity is a fundamental characteristic of cancer and a major determinant of drug resistance, including resistance to anthracyclines like this compound nih.govfrontiersin.orgijbs.comnih.govnih.gov. This heterogeneity can manifest at multiple levels:
Genetic and Epigenetic Variability: Within a single tumor (intratumor heterogeneity), there can be significant genetic and epigenetic variability among cancer cells nih.gov. This leads to the coexistence of diverse cell populations with varying sensitivities to chemotherapy nih.gov. Such diversity provides a reservoir of pre-existing resistant clones that can expand under the selective pressure of treatment frontiersin.org. For example, subpopulations of tumor cells expressing high amounts of ABC transporters can develop resistance to anthracyclines uniroma1.it.
Clonal Evolution: During tumor progression and treatment, cancer cells undergo clonal evolution, where resistant subclones are selected and proliferate, leading to treatment failure ijbs.comnih.gov. This dynamic process involves alterations in gene expression and complex crosstalk between different cell populations ijbs.com. The inherent heterogeneity within a tumor provides the "fuel" for this evolutionary process, driving the emergence of resistance nih.gov.
Impact on the Tumor Microenvironment (TME): Tumor heterogeneity can profoundly reshape the tumor microenvironment, which in turn influences drug resistance ijbs.com. The TME comprises various cell types (e.g., immune cells, fibroblasts), blood vessels, extracellular matrix, and signaling molecules, all of which contribute to tumor growth, survival, and resistance uniroma1.it. For instance, alterations in TME pH can contribute to anthracycline resistance uniroma1.it.
Spatial and Temporal Heterogeneity: Drug resistance can also arise from the non-uniform distribution of genetically distinct tumor cell subpopulations across different disease sites (spatial heterogeneity) or from temporal changes in the molecular makeup of cancer cells over time (temporal heterogeneity) nih.gov. This dynamic nature makes resistance a moving target for therapeutic interventions.
Strategies to Overcome Potential Resistance Relevant to Anthracyclines
Addressing anthracycline resistance is a critical area of research aimed at improving patient outcomes uniroma1.itmdpi.com. Several strategies are being explored to overcome the challenges posed by resistance mechanisms relevant to anthracyclines such as this compound:
Targeting Drug Efflux Pumps: Given the significant role of ABC transporters (e.g., P-gp, MRP1) in anthracycline efflux, considerable research has focused on developing inhibitors for these pumps to re-sensitize resistant cancer cells wikipedia.org. While many such inhibitors have faced challenges in clinical trials, this remains an active area of investigation wikipedia.org.
Exploiting Metabolic Vulnerabilities: As cancer cells adapt metabolically to anthracycline treatment, identifying and targeting these specific metabolic dependencies presents a promising strategy elifesciences.orgnih.gov. For example, interventions targeting glutathione metabolism in doxorubicin-resistant cells or mitochondrial bioenergetic capacity in epirubicin-resistant cells could increase their susceptibility to treatment elifesciences.org. Buthionine sulfoximine (B86345) (BSO), for instance, has been explored as a therapeutic intervention for doxorubicin-resistant breast cancer by affecting glutathione synthesis elifesciences.org.
Modulating Apoptotic Pathways: Strategies that aim to restore or enhance apoptosis in resistant cells are crucial. This includes research into microRNAs (miRNAs) that can regulate the expression of anti-apoptotic BCL-2 family proteins frontiersin.org. For example, increasing the expression of miR-181a has been shown to decrease BCL-2 and induce mitochondrial apoptosis, thereby enhancing doxorubicin-induced cell death frontiersin.org.
Targeting Cellular Adaptation Pathways: Understanding the molecular and cellular mechanisms underlying cellular adaptation, such as transcriptional and epigenetic reprogramming, can lead to the development of therapies that prevent or reverse these adaptive processes biorxiv.orgnumberanalytics.com. Modulating these pathways through small molecule inhibitors or gene therapy could make resistant cells more susceptible to treatment numberanalytics.com.
Novel Drug Delivery Systems: While increasing drug solubility can sometimes lead to less potent agents or higher toxicity, advancements in drug delivery systems, such as liposomal formulations, have been explored to improve the therapeutic index of anthracyclines and potentially overcome resistance by enhancing drug accumulation at the tumor site or reducing systemic toxicity uniroma1.itwikipedia.org.
Development of Rodorubicin Analogues and Derivatives
Rationale for Structural Modification Research
Rodorubicin (HLB 817) demonstrated preclinical antitumoral activity, particularly against human colon carcinomas. chimia.chkarger.com However, clinical studies involving this compound (HLB 817) were discontinued (B1498344) due to its significant toxicity to endothelial cells, leading to an unfavorable risk-benefit ratio. chimia.chkarger.com This high-grade toxicity necessitated the cessation of its broader screening and development. chimia.chkarger.com
The general rationale behind structural modification research for therapeutic agents, including anthracyclines, is to identify derivatives with improved activity profiles. chimia.chkarger.com This process is often initiated when the therapeutic potency of a parent drug is recognized, but its limitations, such as toxicity or the development of drug resistance by tumor cells, become apparent. chimia.chkarger.com The aim is to rationally design new compounds that retain or enhance desired biological activity while mitigating adverse effects. chimia.chkarger.com Preclinical research is foundational in this endeavor, seeking to establish a robust therapeutic window and define a favorable risk-benefit balance for potential drug candidates before human trials. angelinipharma.com
Exploration of Improved Therapeutic Index in Analogues
For anthracyclines, a key strategy to improve the therapeutic index has been the structural modification to remove or alter moieties implicated in dose-limiting toxicities, such as cardiotoxicity. For instance, in the case of doxorubicin (B1662922), the novel analogue 13-deoxy, 5-iminodoxorubicin (DIDOX) was designed by removing the carbonyl group at carbon-13 and the quinone moiety at carbon-5, structures believed to mediate cardiotoxic side effects. nih.gov
Another significant approach to enhance the therapeutic index is the development of antibody-drug conjugates (ADCs). This strategy involves covalently linking highly potent cytotoxic agents, including anthracyclines like this compound, to monoclonal antibodies. adcreview.comgoogle.comgoogleapis.comresearchgate.netgoogle.comgoogleapis.com The aim is to selectively deliver the cytotoxic payload to tumor cells, thereby increasing the concentration of the drug at the target site while reducing systemic exposure and associated toxicity. nih.govadcreview.comgoogleapis.com Preclinical evidence suggests that ADCs improve the therapeutic index primarily by lowering the minimal effective dose (MED) required for antitumor activity, rather than solely increasing the maximum tolerated dose (MTD) of the cytotoxic agent. nih.gov This precision delivery allows for enhanced therapeutic potency even at ultra-low doses. google.com
Preclinical Evaluation of Novel this compound Derivatives
Preclinical evaluation is a rigorous and multi-phase process that assesses the efficacy, safety, and pharmacokinetics of potential drug candidates before human testing. angelinipharma.com For novel this compound derivatives, this involves comprehensive in vitro and in vivo studies to characterize their antitumoral activity and toxicity profiles. angelinipharma.com
This compound (Cytorhodin S) itself is recognized for its preclinical antitumor activity as a tetraglycosidic anthracycline. medchemexpress.commedchemexpress.commedchemexpress.com However, the discontinuation of its clinical studies due to high endothelial cell toxicity underscored the critical need for thorough preclinical assessment to predict and mitigate such issues in derivative development. chimia.chkarger.com
Research into anthracycline derivatives has shown varied preclinical outcomes:
Doxorubicin Derivatives (DOX-1 and DOX-2): In in vitro studies, novel pyridoxine-derived doxorubicin derivatives, DOX-1 and DOX-2, were synthesized and evaluated for their antitumor activity. While DOX-1 and DOX-2 generally exhibited lower cytotoxicity compared to unmodified doxorubicin against MCF-7 breast adenocarcinoma and HCT-116 colon carcinoma cells, DOX-2 showed higher selectivity for specific cancer cell types and a promising safety profile for normal cells. mdpi.com Notably, DOX-2 did not interact with nuclear DNA, contrasting with doxorubicin's known DNA-centric mechanism. mdpi.com
13-deoxy, 5-iminodoxorubicin (DIDOX): This novel anthracycline analogue demonstrated potent inhibition of T cell proliferation and activation in vitro. In in vivo animal models, DIDOX effectively reduced inflammation, with a significantly reduced cardiotoxicity compared to its parent compound, doxorubicin. nih.gov A single intravenous injection of 5 mg/kg DIDOX in animals achieved plasma concentrations of 5 µM, which was shown to inhibit T cell proliferation by approximately 90% in vitro. nih.gov
Hexacyclic Camptothecin (B557342) Derivatives: Although not a this compound derivative, this example illustrates successful preclinical optimization. Novel hexacyclic camptothecin derivatives, identified through in vitro cytotoxicity screening against various cancer cell lines (e.g., HepG-2 and MGC80-3), demonstrated improved in vivo antitumor activity and reduced toxicity compared to topotecan (B1662842) in HepG-2 hepatoma xenograft models. nih.gov These compounds also showed the ability to suppress inflammatory cytokines and rescue mortality in in vivo sepsis models. nih.gov
Antibody-Drug Conjugates (ADCs) with this compound: The conjugation of this compound to monoclonal antibodies, such as MoAb BW 494/32, MoAb BW 575/931/2, and MoAb BW 431/26, has been explored. This method aims to deliver cytotoxic this compound residues (e.g., 4.8-6.8 mol of cytotoxic residues per mol of MoAb) to specific tumor-associated antigens, such as those found in pancreatic cancer or small cell lung cancer, to enhance targeted delivery and improve the therapeutic index. researchgate.net
These preclinical evaluations provide crucial data on the structure-activity relationships of this compound analogues and derivatives, guiding the design of compounds with enhanced efficacy and reduced adverse effects.
Preclinical Efficacy of Doxorubicin Derivatives (DOX-1 and DOX-2) vs. Doxorubicin mdpi.com
| Compound | Cell Line | Relative Cytotoxicity (vs. Doxorubicin) |
| Doxorubicin | MCF-7 | 1x (highest cytotoxic activity) |
| DOX-1 | MCF-7 | 20.9 times less potent |
| DOX-2 | MCF-7 | 8.5 times less potent |
| Doxorubicin | HCT-116 | 1x (highest cytotoxic activity) |
| DOX-1 | HCT-116 | 4.2 times reduced cytotoxicity |
| DOX-2 | HCT-116 | 1.3 times reduced cytotoxicity |
Preclinical Activity of 13-deoxy, 5-iminodoxorubicin (DIDOX) nih.gov
| Activity | In Vitro (Primary CD4+ T cells) | In Vivo (Animal Model) |
| Inhibition of T cell proliferation | ~90% at 5 µM | Potent inhibition |
| Inhibition of T cell activation markers | Yes (CD25, CD40L) | Yes |
| Inhibition of pro-inflammatory cytokines | Yes (TNF-α, IL-2) | Yes |
| Reduction of inflammation | N/A | Significant |
| Cardiotoxicity | N/A | Reduced vs. Doxorubicin |
Prodrug and Targeted Delivery System Research for Rodorubicin
Prodrug Design Strategies for Enhanced Therapeutic Profile
Prodrugs are biologically inactive compounds that undergo biotransformation within the body to release an active drug. mdpi.com This strategy is widely employed to improve drug delivery, enhance specificity, optimize absorption, distribution, metabolism, and excretion (ADME) processes, and reduce systemic toxicity. mdpi.comnih.gov For cytotoxic agents like Rodorubicin, prodrug design aims to achieve preferential activation in the tumor microenvironment, thereby concentrating the active drug at the disease site while sparing healthy tissues. mdpi.com While this compound has been identified as a potential candidate for prodrug development in various contexts, detailed research findings specifically outlining the design, synthesis, and in vitro or in vivo performance of this compound-specific prodrugs are not extensively reported in the available literature. googleapis.compatentinspiration.comgoogleapis.comgoogleapis.comepo.orggoogle.comgoogle.com
Enzymatic Activation Approaches
Enzymatic activation is a key prodrug strategy that exploits the differential expression or activity of certain enzymes in tumor tissues compared to healthy tissues. mdpi.com The prodrug is designed to be a substrate for a specific enzyme, which then cleaves or modifies the prodrug to release the active drug. mdpi.com For instance, β-glucuronidase, an enzyme often found at higher concentrations in tumor environments, has been utilized to activate glucuronide prodrugs, leading to the release of active anticancer drugs. google.comnih.gov Other hydrolytic enzymes, such as carboxylesterases, have also been explored for their role in prodrug metabolism. nih.govnih.gov While the general concept of enzyme-mediated prodrug therapy is well-established for various cytotoxic agents, specific enzymatic activation approaches tailored for this compound prodrugs are not detailed in the provided research.
pH-Sensitive Release Mechanisms
The acidic environment of the tumor microenvironment (TME) and intracellular compartments (e.g., endosomes and lysosomes) offers a valuable trigger for pH-sensitive drug release. chimia.chpatentinspiration.comepo.orgmedchemexpress.com Prodrugs can be designed with acid-labile bonds that degrade under these lower pH conditions, leading to the release of the active drug. Common acid-sensitive linkages include hydrazone, imine, and cis-aconityl bonds. uni.lu This mechanism ensures that the drug is released preferentially at the tumor site, minimizing systemic exposure. epo.org While pH-sensitive prodrugs are a significant area of research for anticancer agents, specific instances or detailed findings regarding pH-sensitive prodrugs of this compound are not widely documented in the provided information. googleapis.comgoogleapis.com
Antibody-Drug Conjugate (ADC) Development for this compound
Antibody-drug conjugates (ADCs) represent a cutting-edge class of targeted cancer therapies that combine the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic drugs. google.comslideshare.netbinaytara.orgprecisionformedicine.com An ADC consists of three essential components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. precisionformedicine.com This design allows for the precise delivery of the cytotoxic drug directly to cancer cells expressing specific antigens, thereby reducing off-target effects. precisionformedicine.com this compound has been recognized as a potential cytotoxic payload for ADCs. google.comepo.orgmedchemexpress.com However, specific research findings on the development of ADCs utilizing this compound as the payload are not detailed in the available literature.
Antibody-Enzyme Fusion Protein Systems
Antibody-enzyme fusion proteins are a strategy used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). chimia.chkarger.comrsc.orgbigmoleculewatch.com In this two-stage approach, an antibody-enzyme conjugate is first administered to localize at the tumor site, where the enzyme is not typically present extracellularly. chimia.chkarger.com Subsequently, a relatively non-toxic prodrug is administered, which is then cleaved into its active cytotoxic form by the enzyme concentrated at the tumor. chimia.chkarger.com This aims to achieve a local enrichment of the cytotoxic drug at the tumor site. chimia.ch While the ADEPT concept is actively being explored for various anticancer agents, specific antibody-enzyme fusion protein systems designed to activate this compound prodrugs are not extensively reported in the provided research. google.comgoogle.comnih.govneb.compatsnap.com
Linker Chemistry in Conjugate Design
The linker is a critical component in ADC design, influencing the stability, efficacy, and safety of the conjugate. google.com An ideal linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, yet capable of releasing the drug once inside the targeted cancer cell. google.com Linkers can be broadly classified as cleavable or non-cleavable. googleapis.comgoogle.com Cleavable linkers are designed to release the payload under specific intracellular conditions, such as low pH, high glutathione (B108866) levels, or specific enzyme activity (e.g., proteases). googleapis.comgoogleapis.comgoogle.com Non-cleavable linkers, on the other hand, remain intact and release the drug upon lysosomal degradation of the antibody. binaytara.org The development of hydrophilic, non-cleavable linkers has contributed to improved safety profiles by minimizing off-target toxicity. google.com While the principles of linker chemistry are crucial for any ADC, specific details on linker chemistry developed for this compound-containing ADCs are not available in the provided information.
Nanoparticle-Based Delivery Systems for this compound
Nanoparticle-based drug delivery systems offer a promising solution to enhance the therapeutic efficacy and reduce the systemic toxicity of chemotherapeutic agents. bigmoleculewatch.combrieflands.com These systems can improve drug solubility, enhance drug penetration into tumor tissues via the enhanced permeability and retention (EPR) effect, and provide sustained or controlled release mechanisms. bigmoleculewatch.combrieflands.comepo.org Nanocarriers, including polymeric nanoparticles, liposomes, solid lipid nanoparticles, and metallic nanoparticles, can encapsulate or conjugate drugs, protecting them from degradation and facilitating targeted delivery. google.combrieflands.comepo.orgjustia.com While this compound has been listed as a drug that can be incorporated into such delivery systems, detailed research findings, specific formulations, or performance data for nanoparticle-based delivery systems solely focused on this compound are not extensively documented in the provided search results. patentinspiration.comgoogle.comgoogle.comepo.orgjustia.comgoogle.comtrea.com The majority of detailed studies on nanoparticle delivery systems, including those exploring pH-responsive release or targeted delivery, are reported for doxorubicin (B1662922). nih.govrsc.orgnih.govnih.govuniroma1.it
Combination Therapy Research Involving Rodorubicin
Rationales for Multi-Agent Therapeutic Approaches
The rationale for employing multi-agent therapeutic approaches in oncology is multifaceted. Cancer is a highly heterogeneous disease, characterized by diverse cell populations within a single tumor and variability between patients nih.gov. A single agent may not effectively target all cancer cell subsets, leading to incomplete responses and the emergence of resistant clones harvard.edunih.gov.
Key rationales include:
Synergistic or Additive Effects: Certain drug combinations can achieve a greater antitumor effect than the sum of their individual effects (synergy) or at least an additive effect, allowing for lower doses of individual agents and potentially reducing toxicity to healthy tissues harvard.edudualitybiologics.com.
Circumventing Drug Resistance: The simultaneous targeting of multiple pathways or the inhibition of resistance mechanisms can prevent or delay the emergence of drug-resistant cancer cells harvard.edunih.gov.
Targeting Tumor Heterogeneity: Combination therapy addresses the inherent heterogeneity of tumors by attacking different cell populations or molecular vulnerabilities concurrently nih.gov.
These rationales apply broadly to chemotherapy agents, including anthracyclines such as Rodorubicin, which exert their cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition.
Synergistic Antitumor Effects in Preclinical Models
Preclinical models are crucial for identifying drug combinations that exhibit synergistic antitumor effects. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, often due to complementary mechanisms of action harvard.eduplos.orggoogle.com. For instance, one drug might enhance the uptake or retention of another, or they might target different stages of the cell cycle or distinct signaling pathways google.com.
Overcoming Drug Resistance through Combination Strategies
Drug resistance remains a significant challenge in cancer treatment, leading to treatment failure and disease progression googleapis.comepo.org. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, altered drug metabolism, DNA repair mechanisms, and activation of alternative signaling pathways harvard.edugoogleapis.com. Combination strategies are designed to overcome these challenges by simultaneously targeting multiple vulnerabilities or directly inhibiting resistance pathways googleapis.comepo.orgorbit.com.
Strategies to overcome drug resistance through combination include:
Multi-Pathway Inhibition: Combining drugs that inhibit different, non-overlapping pathways can make it more difficult for cancer cells to develop resistance by activating alternative salvage pathways harvard.edugoogleapis.comepo.org.
Efflux Pump Inhibition: Some combination therapies include agents that inhibit drug efflux pumps (e.g., P-glycoprotein), thereby increasing the intracellular concentration and effectiveness of the cytotoxic agent googleapis.com.
Targeting DNA Repair: Combining DNA-damaging agents with inhibitors of DNA repair pathways can enhance cell death and overcome resistance related to robust DNA repair mechanisms.
Modulating the Tumor Microenvironment: The tumor microenvironment contributes to drug resistance. Combinations can include agents that normalize tumor vasculature or target immunosuppressive cells, making the tumor more susceptible to therapy googleapis.comepo.org.
While specific data for this compound is not available, as an anthracycline, its efficacy can be limited by drug resistance mechanisms common to this class. Therefore, the principles of combining it with agents that inhibit efflux pumps or target compensatory pathways would be a rational approach to explore, similar to strategies used for other anthracyclines harvard.edu.
Immunotherapy and Novel Agent Combinations in Cancer Research Context
The integration of immunotherapy has revolutionized cancer treatment, particularly immune checkpoint inhibitors (ICIs) and adoptive cell therapies stanford.edu. However, not all patients respond to immunotherapy as monotherapy, often due to immune evasion mechanisms by tumors stanford.edu. This has led to extensive research into combining immunotherapy with existing anticancer treatments, including chemotherapy, targeted therapies, and radiation therapy stanford.edu.
Chemotherapy agents, including anthracyclines, can play a role in enhancing the efficacy of immunotherapy by:
Increasing Tumor Immunogenicity: Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and danger signals that can prime and activate anti-tumor immune responses stanford.edu.
Modulating the Tumor Microenvironment: Certain chemotherapeutic agents can deplete immunosuppressive cells (e.g., myeloid-derived suppressor cells, regulatory T cells) or normalize tumor vasculature, making the tumor more permissive to immune cell infiltration and activity epo.orgstanford.edu.
Enhancing Antigen Presentation: Chemotherapy can improve the processing and presentation of neoantigens, making cancer cells more recognizable to the immune system.
Novel agent combinations in cancer research also involve combining different targeted therapies or combining targeted therapies with chemotherapy or immunotherapy to achieve synergistic effects and overcome resistance googleapis.comepo.org. For example, studies are exploring combinations of ADCs (antibody-drug conjugates) with immune-modulating agents to enhance immune activity and potentiate ADC penetration epo.org. While specific research on this compound's role in direct combination with novel immunotherapeutic agents is not detailed in the provided search results, its classification as a potent cytotoxic agent suggests its potential to contribute to such strategies by inducing immunogenic cell death or modulating the tumor microenvironment.
Future Research Directions and Translational Perspectives for Rodorubicin
Advanced Preclinical Model Utilization
The initial evaluation of Rodorubicin revealed a significant discrepancy: it was active against human tumors in a human tumor-based screening system but inactive in typical animal transplantation tumors. nih.gov This suggests that conventional preclinical models, such as immortalized cancer cell lines grown in monolayer cultures or as xenografts, may not adequately represent the complex biology of the human tumors that this compound targets. nih.gov Such traditional models often fail to recapitulate the heterogeneity, architecture, and microenvironment of patient tumors, leading to poor prediction of clinical efficacy. nih.gov
Future research should pivot to more sophisticated and clinically relevant preclinical models:
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. criver.comcancer.govepo-berlin.com These models maintain the histopathology and molecular diversity of the original tumor, making them a superior platform for evaluating drug efficacy. nih.govcriver.com Utilizing a diverse panel of PDX models could help elucidate the specific tumor subtypes and molecular profiles that are sensitive to this compound, potentially uncovering the reasons for its selective activity observed in early studies. nih.gov
Organoids: Tumor organoids are three-dimensional (3D) cultures derived from patient tumors that can be grown in vitro. warf.orggoogle.comgoogleapis.com They self-organize to replicate the complex structure and cellular composition of the original tumor. epo.org Organoid platforms could be used for higher-throughput screening of this compound across a variety of tumor types to identify responsive cancers and to study the mechanism of action in a more physiologically relevant system. googleapis.com
By using PDX and organoid models, researchers could better validate the initial finding of this compound's preferential activity against slow-proliferating human tumors and identify the specific cancer types where it may offer a therapeutic advantage. nih.gov
Biomarker Discovery for Therapeutic Response and Toxicity
A critical challenge in cancer therapy is selecting patients who are most likely to benefit from a specific treatment while avoiding unnecessary toxicity in those who will not respond. amegroups.org Biomarkers—measurable indicators of a biological state—are essential for achieving this goal. researchgate.net For this compound, two key areas of biomarker discovery are paramount: predicting therapeutic response and anticipating its dose-limiting toxicity.
Biomarkers of Therapeutic Response: Early findings showed this compound had a unique activity spectrum. nih.gov However, the molecular determinants of this response are unknown. Modern "omics" technologies (genomics, transcriptomics, proteomics) should be applied to sensitive and resistant PDX models or organoids treated with this compound. This hypothesis-free approach can uncover novel genetic mutations, gene expression signatures, or protein pathways associated with the drug's efficacy. frontiersin.orgcrownbio.com Identifying such predictive biomarkers would enable patient stratification in future clinical trials.
Biomarkers of Toxicity: The major hurdle for this compound was its delayed nephrotoxicity (kidney damage), which was the dose-limiting factor in all species tested. nih.gov Identifying patients at high risk for this adverse effect is crucial for the compound's viability. Research should focus on discovering biomarkers that can predict or provide early detection of renal injury. This could involve pharmacogenomic studies to find genetic variants that predispose individuals to this compound-induced nephrotoxicity or using metabolomics to identify early metabolic changes in blood or urine that signal kidney damage. criver.comgene-quantification.de
A robust biomarker strategy is indispensable for de-risking the future development of this compound, ensuring that it could be administered to a patient population with the highest likelihood of a positive benefit-risk ratio. nih.gov
Novel Drug Delivery Innovations and Nanomedicine Integration
The therapeutic index of many potent chemotherapeutic agents is limited by their distribution throughout the body, which can lead to toxicity in healthy tissues. google.com Nanomedicine, the use of nanoscale materials for therapeutic purposes, offers a powerful strategy to overcome this limitation by altering the pharmacokinetic and biodistribution profiles of drugs. openaccessjournals.comijpsjournal.com For this compound, whose clinical potential was curtailed by severe nephrotoxicity, integrating the compound into a novel drug delivery system is a critical translational perspective. nih.gov
Strategies from nanomedicine could be employed to improve the safety profile of this compound:
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic drugs. nih.gov PEGylated liposomes (liposomes coated with polyethylene (B3416737) glycol) are known to have long circulation times and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Encapsulating this compound in liposomes could reduce its exposure to the kidneys, thereby mitigating the dose-limiting nephrotoxicity. nih.gov This approach has been successfully used for the related anthracycline, doxorubicin (B1662922), in the formulation Doxil®. nih.govnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be engineered to form nanoparticles that encapsulate drugs, offering controlled and sustained release. mdpi.com These carriers can be functionalized with targeting ligands (such as antibodies or peptides) to direct the drug specifically to cancer cells, further reducing off-target effects. ijpsjournal.com
The table below outlines potential nanomedicine platforms that could be explored for this compound.
| Delivery System Type | Description | Potential Advantage for this compound | Relevant Research Context |
|---|---|---|---|
| PEGylated Liposomes | Lipid-based vesicles with a polyethylene glycol (PEG) coating to increase circulation time. | Could decrease renal accumulation, reducing nephrotoxicity, while passively targeting tumors via the EPR effect. | Successfully applied to other anthracyclines like doxorubicin (Doxil®). nih.gov |
| Targeted Polymeric Nanoparticles | Polymer-based carriers with surface ligands (e.g., antibodies) that bind to receptors overexpressed on cancer cells. | Actively directs this compound to tumor tissue, potentially increasing efficacy and further minimizing systemic exposure. | A widely explored strategy to enhance precision in cancer therapy. ijpsjournal.com |
| Stimuli-Responsive Nanocarriers | Carriers designed to release their drug payload in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes). | Ensures that this compound is primarily released at the tumor site, maximizing its therapeutic effect while protecting healthy tissues. | An advanced area of nanomedicine research aimed at improving controlled drug release. ijpsjournal.com |
By leveraging these advanced drug delivery systems, it may be possible to formulate a "new" version of this compound with a significantly improved safety profile, making it a more viable candidate for clinical development. luye.cn
Redirection of Research due to Early Clinical Findings
The trajectory of this compound's development appears to have been significantly altered by findings from its initial investigations. nih.gov Unlike mainstream anthracyclines, this compound was notable for its inactivity in standard preclinical animal tumor models, which have historically been a cornerstone of drug development pipelines. nih.gov This lack of efficacy in traditional systems, combined with its unique activity in human tumor-based assays, presented a developmental paradox.
However, the most significant factor likely redirecting research away from this compound was its toxicity profile. The compound was found to cause a delayed but severe nephrotoxicity in all animal species tested. nih.gov This dose-limiting toxicity, affecting a vital organ system and occurring after a delay, represents a substantial clinical challenge. Managing or predicting such a severe side effect would be difficult, making the drug's risk-benefit calculation unfavorable, especially in the absence of overwhelmingly superior efficacy data.
Given these substantial hurdles—an unconventional activity profile that was difficult to model and a severe, delayed organ toxicity—it is probable that research efforts were redirected towards other anthracycline analogues or alternative chemical scaffolds that promised a better safety profile and a more straightforward development path. The story of this compound serves as an example of how early, unfavorable clinical findings, particularly concerning toxicity, can lead to the deprioritization of a compound, even one with a potentially unique mechanism of action. nih.gov
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
